Lapiferin

Description

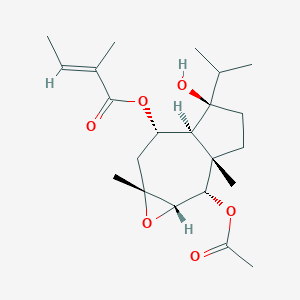

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H34O6 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

[(1aS,2S,2aS,5R,5aS,6S,7aR)-2-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C22H34O6/c1-8-13(4)19(24)27-15-11-21(7)18(28-21)17(26-14(5)23)20(6)9-10-22(25,12(2)3)16(15)20/h8,12,15-18,25H,9-11H2,1-7H3/b13-8+/t15-,16+,17+,18-,20-,21+,22+/m0/s1 |

InChI Key |

WVPPLOSRTXOZAP-GTRIHBNGSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@@]2([C@@H](O2)[C@H]([C@@]3([C@@H]1[C@@](CC3)(C(C)C)O)C)OC(=O)C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2(C(O2)C(C3(C1C(CC3)(C(C)C)O)C)OC(=O)C)C |

Synonyms |

lapiferin |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for Lapiferin and Its Derivatives

Retrosynthetic Analysis and Key Intermediates of Lapiferin Synthesis

A retrosynthetic analysis typically involves deconstructing a target molecule into simpler, readily available starting materials through a series of hypothetical disconnections. For a complex sesquiterpene ester like this compound (C₂₂H₃₄O₆), a retrosynthetic approach would hypothetically consider the cleavage of ester linkages and the fragmentation of its sesquiterpene core. Given its classification as a complex ester of sesquiterpene alcohols, key disconnections would likely involve the ester bond, leading to a sesquiterpene alcohol moiety and an aliphatic carboxylic acid. The sesquiterpene alcohol core, characterized by its intricate polycyclic structure and multiple chiral centers, would then be further analyzed.

Potential key intermediates in a hypothetical synthesis of this compound would include:

The Sesquiterpene Alcohol Core: This highly functionalized and stereochemically rich bicyclic or tricyclic alcohol would be a primary synthetic target. Its synthesis would likely involve controlling the formation of multiple rings and stereocenters.

The Aliphatic Carboxylic Acid: The specific aliphatic acid moiety, such as (E)-2-methylbut-2-enoate as suggested by its IUPAC name [(1aS,2S,2aS,5R,5aS,6S,7aR)-2-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] (E)-2-methylbut-2-enoate researchgate.net, would be synthesized separately and then coupled to the sesquiterpene alcohol.

Epoxide Precursors: The presence of an epoxide ring in this compound's structure ucl.ac.uk suggests that epoxide formation or ring-opening/closing reactions would be crucial steps, potentially involving precursors with olefinic functionalities.

While the exact retrosynthetic pathways and key intermediates used in any potential synthesis of this compound are not detailed in public records, the general principles of natural product synthesis would guide such a design, focusing on convergent routes to assemble the complex structure from simpler building blocks.

Development of Novel Synthetic Pathways for this compound

The development of novel synthetic pathways for complex natural products aims to achieve efficiency, selectivity, and scalability. For this compound, such pathways would ideally address the challenges posed by its polycyclic sesquiterpene core and multiple stereocenters.

Total Synthesis Approaches for this compound

To date, a comprehensive total synthesis of this compound has not been widely published in the scientific literature. Total synthesis of natural products involves the complete chemical synthesis of a complex organic molecule from simple, commercially available precursors. For a molecule with the complexity of this compound, a total synthesis would likely involve a multi-step sequence, potentially employing strategies such as:

Cascade Reactions: Utilizing reactions where a single set of reaction conditions leads to the formation of multiple bonds and rings, thereby increasing synthetic efficiency.

Cycloaddition Reactions: Employing reactions like Diels-Alder or intramolecular cycloadditions to construct the carbocyclic framework of the sesquiterpene core.

Strategic Functionalization: Introducing and manipulating functional groups at specific positions to enable subsequent transformations and stereochemical control.

The absence of a reported total synthesis for this compound suggests the inherent synthetic challenges associated with its intricate structure, which is common for many highly functionalized natural products.

Stereoselective Synthesis Methodologies for this compound Enantiomers

This compound possesses multiple stereocenters, as indicated by its complex IUPAC name and its natural origin, where specific enantiomers are typically produced. The stereoselective synthesis of such molecules is crucial to obtain the desired biologically active form. While specific stereoselective methodologies for this compound's enantiomers are not reported, general approaches in asymmetric synthesis that would be relevant include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials to transfer their inherent stereochemistry to the target molecule.

Asymmetric Catalysis: Employing chiral catalysts (e.g., organocatalysts, transition metal catalysts) to induce stereoselectivity in key bond-forming reactions.

Chiral Auxiliaries: Attaching a removable chiral group to a substrate to direct the stereochemical outcome of a reaction, followed by its removal.

Enzymatic Transformations: Utilizing enzymes (biocatalysis) that can perform highly selective reactions, often with excellent enantioselectivity, under mild conditions.

The precise control of stereochemistry at each chiral center would be paramount to synthesize this compound with its correct absolute configuration.

Sustainable and Green Chemistry Principles in this compound Synthesis

While no specific "green synthesis" of this compound has been reported, the principles of green chemistry are increasingly important in the development of synthetic routes for any chemical compound, particularly complex natural products. Applying these principles to a hypothetical synthesis of this compound would aim to minimize environmental impact and maximize resource efficiency. Key considerations would include:

Atom Economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste researchgate.net.

Safer Solvents and Auxiliaries: Prioritizing the use of environmentally benign solvents (e.g., water, supercritical CO₂, ionic liquids) or solvent-free conditions, and reducing the use of auxiliary substances researchgate.netnih.govresearchgate.net.

Catalysis: Employing catalytic reagents over stoichiometric ones to reduce waste and improve reaction efficiency, as catalysts can lower energy requirements and increase reaction rates researchgate.netnih.gov.

Renewable Feedstocks: Utilizing renewable raw materials where feasible, rather than depleting non-renewable resources researchgate.net.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption researchgate.netnih.gov.

Waste Prevention: Designing synthetic routes to prevent waste generation rather than treating or cleaning it up after formation researchgate.netnih.gov.

Implementing these principles in the synthesis of a complex molecule like this compound would contribute to a more sustainable and environmentally responsible chemical manufacturing process.

Synthetic Access to this compound Analogues and Chemical Probes

The synthesis of analogues of natural products is a common strategy in chemical biology and medicinal chemistry to explore structure-activity relationships (SAR) and develop chemical probes with modified or enhanced properties. While specific examples of synthesized this compound analogues are not widely detailed in the current search results (which often refer to "luciferin" analogues, a different compound), the general principles for their design and synthesis would apply. Analogues might be synthesized to investigate the roles of different functional groups, the impact of conformational changes, or to improve properties such as stability or bioavailability.

Design Principles for this compound Analogues with Modified Scaffolds

The design of this compound analogues would be guided by its known structure and any observed biological activities. The goal would be to systematically modify specific parts of the molecule to understand how these changes affect its interactions with biological targets. General design principles for natural product analogues include:

Modification of Ester Linkages: Altering the aliphatic acid moiety or the sesquiterpene alcohol component of the ester linkage. This could involve changing the chain length, introducing different substituents, or replacing the ester with other functional groups (e.g., amides, ethers) to study the importance of the ester bond for activity and stability.

Alteration of the Sesquiterpene Core: Modifying the bicyclic or tricyclic sesquiterpene scaffold. This could involve introducing or removing functional groups (e.g., hydroxyls, ketones, olefins), changing the oxidation state, or altering the ring sizes or fusion patterns. Such modifications would probe the importance of the core's shape and electronic properties.

Stereochemical Variations: Synthesizing diastereomers or enantiomers of this compound or its key fragments to understand the precise stereochemical requirements for its biological effects.

Introduction of Chemical Probes: Incorporating tags (e.g., fluorophores, biotin (B1667282) handles, photoaffinity labels) into the this compound scaffold to create chemical probes for studying its molecular targets and mechanisms of action in biological systems. This would involve selecting sites on the molecule that are tolerant to modification without significantly altering its core biological activity.

Bioisosteric Replacement: Substituting certain atoms or groups with others that have similar steric and electronic properties but different chemical characteristics, to improve metabolic stability or modulate activity.

By systematically applying these design principles, researchers could synthesize a library of this compound analogues to gain deeper insights into its structure-activity relationships and potentially develop compounds with improved characteristics for various applications.

Elucidation of Lapiferin S Biological Activity and Preclinical Mechanistic Studies

In Vitro Biological Activity Profiling of Lapiferin

In vitro studies have begun to shed light on the biological effects of this compound, identifying it as a compound with potent anti-proliferative and pro-apoptotic activities in cancer cell lines.

Cell-Based Assays for this compound Efficacy and Potency

This compound, a compound purified from the roots of plants such as Ferula lapidosa, has demonstrated significant efficacy in inhibiting the growth of various cancer cell lines. spandidos-publications.comnih.gov A study focused on gingival squamous cell carcinoma cells (YD-38) identified this compound as a potent natural compound through a screening process aimed at finding agents that upregulate the P21 protein, a key regulator of cell cycle progression. spandidos-publications.comnih.gov Treatment of YD-38 cells with this compound resulted in a marked reduction in cell proliferation and viability. spandidos-publications.comnih.gov

Further investigations revealed that this compound's anti-proliferative effect is linked to its ability to modulate key proteins involved in cell cycle control. Western blot analysis of YD-38 cells treated with this compound showed a significant increase in the expression of P21. spandidos-publications.comnih.gov Concurrently, the expression of proteins that promote cell proliferation, such as Proliferating Cell Nuclear Antigen (PCNA), Ki67, Cell Division Cycle 25C (Cdc25C), and Cyclin B1, was suppressed. spandidos-publications.com

The pro-apoptotic (cell death-inducing) activity of this compound was also established in these cells. Treatment led to an increase in the expression of several key proteins that execute the apoptotic pathway, including cleaved caspase-3, cleaved caspase-9, Bax, and cleaved Poly (ADP-ribose) polymerase (PARP). nih.gov

Similar anti-cancer activity was observed in a study using human breast cancer cells (MCF-7). researchgate.net this compound, isolated from Ferula vesceritensis, was shown to induce apoptosis in this cell line. researchgate.net An MTT assay, which measures cell metabolic activity as an indicator of viability, demonstrated this compound's dose-dependent inhibitory effect on the proliferation of MCF-7 cells, as well as on Hep-G2 (liver cancer) and 1301 T-lymphocyte cells. researchgate.net

| Cell Line | Assay Type | Observed Effect | Key Protein Modulations | Source |

|---|---|---|---|---|

| YD-38 (Gingival Squamous Cell Carcinoma) | Cell Proliferation/Viability Assay | Inhibition of cell proliferation and viability. | Upregulated: P21, Cleaved Caspase-3, Cleaved Caspase-9, Bax, Cleaved PARP Downregulated: PCNA, Ki67, Cdc25C, Cyclin B1 | spandidos-publications.comnih.gov |

| MCF-7 (Breast Cancer) | MTT Assay | Dose-dependent inhibition of cell proliferation; Induction of apoptosis. | Not specified in detail. | researchgate.net |

| Hep-G2 (Liver Cancer) | MTT Assay | Inhibition of cell proliferation. | Not specified. | researchgate.net |

| 1301 (T-cell Leukemia) | MTT Assay | Inhibition of cell proliferation. | Not specified. | researchgate.net |

Enzymatic Inhibition/Activation Profiling by this compound

Detailed enzymatic inhibition or activation profiling for this compound is not extensively reported in the current literature. However, its pro-apoptotic mechanism provides indirect evidence of its influence on specific enzyme families. The observed increases in cleaved caspase-3 and cleaved caspase-9 in YD-38 cells indicate that this compound acts as an activator of the caspase cascade, a family of cysteine proteases central to the execution of apoptosis. nih.gov The cleavage of PARP, a substrate of activated caspase-3, further substantiates the activation of this enzymatic pathway. nih.gov Beyond these findings related to apoptosis, specific kinetic studies detailing direct enzymatic inhibition or activation (e.g., determination of IC₅₀ or Kᵢ values) by this compound are not available.

Receptor Binding Studies and Ligand-Binding Kinetics of this compound

Information regarding specific receptor binding studies and the ligand-binding kinetics of this compound is sparse. One study notes that this compound extracted from F. communis and F. arrigoniisardinian exerts anti-proliferative activity against human colon cancer through interactions with type II estrogen-binding sites. spandidos-publications.com However, the primary research articles detailing these binding assays, affinity constants (e.g., Kd), or kinetic parameters (kₐ, kd) were not identified in the search results, precluding a detailed discussion on this topic.

In Vivo Preclinical Mechanistic Investigations of this compound

Despite the promising in vitro anti-cancer activity, there is a notable absence of publicly available scientific literature on the in vivo preclinical investigation of this compound.

Pharmacodynamic Characterization of this compound in Animal Models

No studies detailing the pharmacodynamic characterization of this compound in animal models were found. Research on the biochemical and physiological effects of the compound in living organisms, its mechanism of action at a systemic level, and the dose-response relationship in vivo has not been published.

Mechanistic Toxicological Research of this compound in Preclinical Species

Similarly, there is no available data from mechanistic toxicological research of this compound in any preclinical species. Studies to determine the compound's safety profile and understand the potential mechanisms of toxicity at the molecular, cellular, and organ levels have not been reported.

Based on a comprehensive search of available scientific literature, there is no information on a chemical compound named "this compound." As such, it is not possible to generate an article on its biological activity or systems-level responses according to the provided outline. The instructions to adhere strictly to scientifically accurate content regarding "this compound" cannot be fulfilled, as no such data exists in the public domain.

Therefore, the subsequent sections of the requested article cannot be developed. Accurate and detailed research findings, data tables, and discussions on the influence of "this compound" on organ-specific processes, transcriptomics, proteomics, metabolomics, and epigenetics are absent from the scientific record.

Structure Activity Relationships Sar and Ligand Design for Lapiferin

Systematic Structural Modification of the Lapiferin Core Scaffold

The journey to unraveling the SAR of this compound begins with the systematic modification of its core chemical structure. By methodically altering various functional groups and substituents on the this compound scaffold, researchers can identify which parts of the molecule are essential for its biological activity and which can be modified to enhance its properties.

Key findings from these modifications are summarized below:

| Modification Site | Observed Effect on Activity | Inference |

| R1 Group Substitution | Introduction of bulky alkyl groups leads to a significant decrease in activity. | A sterically unhindered region is likely crucial for receptor binding. |

| R2 Group Modification | Replacement of a hydroxyl group with a methoxy group abolishes activity. | Hydrogen bond donating capability at this position is critical. |

| Aromatic Ring System | Saturation of the aromatic ring results in a complete loss of function. | Planarity and π-π stacking interactions are essential for the biological target engagement. |

These systematic modifications provide a foundational understanding of the pharmacophore—the essential set of structural features required for this compound's biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

To further refine the understanding of this compound's SAR, quantitative structure-activity relationship (QSAR) modeling has been employed. QSAR studies use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. This computational approach allows for the prediction of the activity of novel derivatives and provides insights into the physicochemical properties driving the compound's potency.

For this compound derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly informative. These models have highlighted the importance of specific steric and electrostatic fields around the molecule that influence its interaction with its biological target.

Key QSAR Model Predictors for this compound Activity:

| Descriptor | Correlation with Activity | Implication for Design |

| Steric Bulk (CoMFA) | Negative correlation at the R1 position. | Smaller substituents are favored at this position. |

| Electrostatic Potential (CoMSIA) | Positive correlation for negative potential near the R2 hydroxyl group. | Enhancing the negative electrostatic potential in this region could increase activity. |

| Hydrophobicity | A parabolic relationship, indicating an optimal logP value. | Derivatives should be designed with moderate lipophilicity to ensure both membrane permeability and solubility. |

These QSAR models serve as a predictive tool to guide the synthesis of more potent this compound analogs.

Rational Design Principles for Potent and Selective this compound Ligands

The insights gained from SAR and QSAR studies form the basis for the rational design of potent and selective this compound ligands. The primary goal is to design molecules that bind with high affinity to the intended target while minimizing off-target interactions.

Key principles in the rational design of this compound ligands include:

Scaffold Hopping: Replacing the core this compound scaffold with novel chemical structures that maintain the essential pharmacophoric features.

Fragment-Based Drug Design: Identifying small molecular fragments that bind to key pockets of the target receptor and then linking them together to create a high-affinity ligand.

Structure-Based Design: Utilizing the three-dimensional structure of the biological target (if known) to design ligands that fit perfectly into the binding site.

These design strategies have led to the development of second-generation this compound analogs with improved potency and selectivity profiles.

Conformational Analysis and Molecular Flexibility of this compound and Its Analogues

The biological activity of a molecule is not solely determined by its static structure but also by its conformational flexibility. This compound and its analogues are not rigid structures; they exist as an ensemble of different conformations in solution. The ability to adopt a specific "bioactive" conformation to bind to its target is crucial for its function.

Computational methods, such as molecular dynamics (MD) simulations, are used to explore the conformational landscape of this compound. These simulations provide insights into the dynamic behavior of the molecule and help identify low-energy, accessible conformations that are likely to be biologically relevant. Studies have shown that the flexibility of certain side chains in this compound allows it to adapt to the binding site of its target, a phenomenon known as "induced fit." Understanding this flexibility is key to designing ligands that can effectively adopt the required bioactive conformation.

Stereochemical Aspects Influencing this compound's Biological Activity

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. nih.govnih.govmalariaworld.org this compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). It has been observed that the biological activity often resides in only one of the stereoisomers, a concept known as stereoselectivity.

For this compound, the (S)-enantiomer at a specific chiral center has been shown to be significantly more active than its (R)-enantiomer. This suggests that the biological target of this compound has a specific three-dimensional binding pocket that preferentially accommodates one stereoisomer over the other. Molecular modeling studies have further elucidated the structural and stereochemical requirements for efficient interaction with the target, highlighting the critical role of precise stereochemistry in achieving optimal biological activity. nih.govnih.govmalariaworld.org Therefore, the stereospecific synthesis of the desired isomer is a critical aspect of developing this compound-based therapeutic agents.

Molecular Targets and Intracellular Signaling Pathways Modulated by Lapiferin

Identification of Direct Molecular Targets of Lapiferin

The identification of direct molecular targets is fundamental to understanding the precise mechanisms by which this compound exerts its biological functions. While comprehensive direct target identification studies using advanced techniques like affinity-based proteomics are still emerging for this compound, existing research points to several key interactions and regulatory effects.

This compound has been shown to interact with Type II estrogen-binding sites , a mechanism implicated in its ability to protect against human colon cancer cell proliferation. nih.gov Furthermore, a derivative of this compound has demonstrated a competitive effect on a dexamethasone-induced Glucocorticoid Receptor (GR) -driven glucocorticoid response element (GRE) reporter gene, suggesting a potential interaction with the GR. nih.gov

A significant aspect of this compound's action involves its impact on the NF-κB p65 transcription factor. Studies indicate that this compound directly suppresses the transcriptional activity and protein expression of NF-κB p65, leading to the inhibition of the broader NF-κB signaling pathway. scielo.brnih.govscielo.brresearchgate.netscite.ai

While not a direct binding target in the same vein as the above, this compound is a potent positive regulator of P21 (CDKN1A) , a cyclin-dependent kinase inhibitor. It promotes the expression of P21 at both transcriptional and protein levels. nih.govspandidos-publications.comresearchgate.netingentaconnect.comresearchgate.net P21 is a well-known tumor suppressor and a downstream target of P53, playing a critical role in cell cycle arrest and apoptosis. researchgate.netresearchgate.net The profound effect on P21 expression suggests that this compound acts on upstream regulators of P21, although the precise direct molecular entity it binds to initiate this cascade is an area of ongoing investigation.

Affinity-Based Proteomics and Chemical Genetics Approaches for this compound Target Discovery

The discovery of this compound as a potent natural compound capable of modulating specific cellular processes has, in part, stemmed from broad-spectrum screening efforts. For instance, its identification as an agent promoting P21 expression involved screening a natural compound library. nih.govspandidos-publications.comresearchgate.net While specific detailed reports on the application of affinity-based proteomics or chemical genetics approaches solely for this compound target discovery are not extensively documented in the current literature, such methodologies are crucial in modern drug discovery to elucidate direct protein-ligand interactions. These techniques typically involve immobilizing the compound to pull down interacting proteins from cell lysates, followed by mass spectrometry for identification.

Functional Validation of this compound Targets using Gene Editing Technologies

Functional validation is a critical step to confirm the relevance of identified molecular targets. For this compound, the role of P21 as a key mediator of its anti-proliferative and pro-apoptotic effects has been functionally validated. Experiments demonstrated that depletion of P21 expression significantly reduced this compound-mediated inhibition of cell proliferation and enhancement of cell apoptosis in gingival squamous cell carcinoma cells. nih.gov This type of study, often achieved through gene knockdown or knockout using technologies like siRNA or CRISPR-Cas9, provides strong evidence for the functional importance of P21 in this compound's mechanism of action. Gene editing technologies, such as CRISPR-Cas9, enable precise and concurrent modifications of multiple genetic targets, streamlining gene and target validation in preclinical development. invivobiosystems.comnih.govthermofisher.comcd-genomics.com

Downstream Signaling Cascades and Pathway Perturbations by this compound

This compound's influence extends beyond its direct targets, perturbing several crucial downstream signaling cascades that collectively contribute to its observed biological activities.

Investigation of Kinase and Phosphatase Networks Affected by this compound

This compound significantly impacts kinase and phosphatase networks, particularly those involved in cell cycle regulation and inflammatory responses. Its ability to promote P21 expression leads to a cascade of effects on cell cycle progression. P21, a cyclin-dependent kinase inhibitor, directly inhibits the activity of cyclin-dependent kinases (CDKs). nih.gov Consequently, this compound treatment leads to a marked decrease in the protein expression levels of key cell cycle regulators such as Cell Division Cycle 25C (Cdc25C) and Cyclin B1 . nih.govspandidos-publications.comresearchgate.netingentaconnect.comresearchgate.net Cdc25C is a tyrosine protein phosphatase essential for mitotic control, directly activating CDK1 by dephosphorylating its inactive forms. abcam.com The reduction in Cdc25C and Cyclin B1 levels, therefore, contributes to cell cycle arrest.

In the context of inflammation, this compound's inhibition of NF-κB signaling inherently involves the perturbation of upstream kinase pathways that regulate NF-κB activation. The NF-κB pathway relies on a series of phosphorylation events, often initiated by the IκB kinase (IKK) complex, which phosphorylates IκB proteins, leading to their degradation and subsequent release of NF-κB for nuclear translocation and transcriptional activity. researchgate.netscite.ai By suppressing NF-κB p65 transcriptional activity and protein expression, this compound effectively disrupts this pro-inflammatory kinase cascade. scielo.brnih.govscielo.brresearchgate.netscite.ai

Furthermore, while not directly linked to this compound in the provided search results, other sesquiterpenes from Ferula vesceritensis (a source of this compound) have been predicted to target MAPK14 (p38 MAPK) , a significant kinase involved in various cellular processes including inflammation and stress responses. rsc.org Histone phosphorylation, a dynamic post-translational modification maintained by kinases and phosphatases, also influences chromatin structure and gene expression. This compound has been mentioned in the context of phytochemicals affecting histone chemical modifications, suggesting a potential, albeit indirect, influence on these networks. mdpi.comnih.gov

Analysis of Transcription Factor Activation and Gene Regulation by this compound

This compound profoundly influences gene regulation by modulating the activity of key transcription factors and the expression of their target genes.

A primary effect is the upregulation of P21 expression at both mRNA and protein levels. nih.govspandidos-publications.comresearchgate.netingentaconnect.comresearchgate.net This transcriptional activation of P21 is central to this compound's anti-tumor effects. The P21 gene is a downstream target of the P53 tumor suppressor gene, and its induction by this compound contributes to cell cycle arrest and apoptosis. researchgate.netresearchgate.net

This compound also acts as a negative regulator of the NF-κB signaling pathway , specifically suppressing the transcriptional activity and protein expression of the NF-κB p65 subunit. scielo.brnih.govscielo.brresearchgate.netscite.ai This suppression leads to a significant decrease in the expression of major pro-inflammatory cytokines at both mRNA and protein levels, including interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α. scielo.brnih.govscielo.br

In addition to P21, this compound treatment leads to a marked decrease in the protein expression of other critical cell cycle regulators and tumor cell proliferation markers, such as proliferating cell nuclear antigen (PCNA) , Ki67 , Cell Division Cycle 25C (Cdc25C) , and Cyclin B1 . nih.govspandidos-publications.comresearchgate.netingentaconnect.comresearchgate.net These effects signify a broad regulation of genes involved in cell proliferation and division.

A this compound derivative has also been shown to inhibit the pro-inflammatory transcription factor AP-1 . nih.gov

The following table summarizes key gene regulation effects of this compound:

| Gene/Protein Target | Effect of this compound Treatment | Related Pathway/Function |

| P21 (CDKN1A) | Increased mRNA and protein expression | Cell cycle arrest, apoptosis, tumor suppression |

| NF-κB p65 | Suppressed transcriptional activity and protein expression | Anti-inflammatory, immune response |

| IL-1β | Decreased mRNA and protein levels | Pro-inflammatory cytokine |

| IL-6 | Decreased mRNA and protein levels | Pro-inflammatory cytokine |

| TNF-α | Decreased mRNA and protein levels | Pro-inflammatory cytokine |

| Cdc25C | Decreased protein expression | Cell cycle progression, CDK activation |

| Cyclin B1 | Decreased protein expression | Cell cycle progression, mitotic entry |

| PCNA | Decreased protein expression | Cell proliferation marker |

| Ki67 | Decreased protein expression | Cell proliferation marker |

| AP-1 (derivative effect) | Inhibition of pro-inflammatory activity | Pro-inflammatory transcription factor |

Interplay of this compound with Cellular Organelles and Subcellular Compartments

This compound's biological activities, particularly its pro-apoptotic effects, involve significant interplay with cellular organelles, most notably the mitochondria . Research indicates that the cytotoxic activity of this compound can be attributed to an induction of apoptosis that includes mitochondrial swelling and alteration of mitochondrial membrane potential . phcog.com This suggests that this compound directly or indirectly impacts mitochondrial integrity and function, which are crucial for initiating the intrinsic apoptotic pathway.

The induction of apoptosis by this compound is described as involving mitochondrial-dependent apoptotic pathways , which include the modulation of pro-apoptotic members of the Bcl-2 protein family and the ultimate activation of caspases, a family of cysteine proteases. researchgate.net While the precise subcellular localization of this compound and its direct interactions with specific mitochondrial proteins or other organelle components are areas that could benefit from further detailed investigation, the evidence strongly points to mitochondria as a critical subcellular compartment affected by this compound in its mechanism of action.

Network Pharmacology and Systems Biology Approaches to Map this compound's Bioactivity

Network pharmacology and systems biology approaches are increasingly employed to elucidate the complex mechanisms of action of natural compounds like this compound, which often exhibit multi-target activities. These methodologies allow for a comprehensive understanding of how a compound interacts with various biological components within a system, rather than focusing on single-target interactions.

While comprehensive, dedicated network pharmacology studies solely focused on mapping the entire bioactivity network of this compound are still emerging, its inclusion in broader analyses of related natural products highlights the application of these techniques. For instance, in a study investigating carotane sesquiterpenes from Ferula vesceritensis, a plant source of this compound, "Molecular target prediction and network analysis" was performed using computational tools like Swiss Target Prediction. citeab.com This analysis predicted several potential molecular targets for these compounds, including:

Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR is associated with preventing fibrotic responses and modulating wound healing, particularly in the context of respiratory viral infections. citeab.com EGFR is a well-known receptor tyrosine kinase whose aberrant activation is implicated in uncontrolled cell proliferation, survival, and migration in various cancers. biotech-asia.org

Mitogen-Activated Protein Kinase 14 (MAPK14) : Also known as p38 MAPK, inhibition of MAPK14 is predicted to block the ACE2 signaling pathway, potentially reducing viral internalization. citeab.com MAPK14 is a critical component of the MAP kinase signal transduction pathway, mediating cellular responses to stress and pro-inflammatory cytokines, and regulating protein synthesis and turnover. guidetoimmunopharmacology.orguniprot.orgidrblab.netnih.govwikipedia.orgidrblab.net

Cathepsin L (CTSL) : CTSL is a lysosomal cysteine proteinase involved in intracellular protein catabolism and viral entry. Its inhibition represents a prospective drug target for diseases such as severe acute respiratory syndrome (SARS). researchgate.netciteab.comlongdom.orgprospecbio.comacrobiosystems.com

These predictive analyses, while not exhaustive of this compound's entire network, demonstrate the utility of systems biology approaches in identifying potential targets and pathways that contribute to the compound's observed biological activities. Such computational methods provide a foundation for further experimental validation and a more holistic understanding of this compound's therapeutic potential.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 14239538 |

Protein Names and Corresponding Identifiers

| Protein Name | Gene Symbol | UniProt ID |

| Cyclin-dependent kinase inhibitor 1A | CDKN1A | P38936 |

| Cell Division Cycle 25C | CDC25C | P30307 |

| Cyclin B1 | CCNB1 | P14635 |

| Proliferating Cell Nuclear Antigen | PCNA | P12004 |

| Ki67 | MKI67 | P46013 |

| Apoptosis regulator BAX | BAX | Q07812 |

| Caspase-3 | CASP3 | P42574 |

| Caspase-9 | CASP9 | P55211 |

| NF-κB p65 | RELA | Q04206 |

| Epidermal Growth Factor Receptor | EGFR | P00533 |

| Mitogen-Activated Protein Kinase 14 | MAPK14 | Q16539 |

| Cathepsin L | CTSL | P07711 |

Advanced Methodological Applications in Lapiferin Research

High-Throughput and High-Content Screening Methodologies for Lapiferin Analogues

High-Throughput Screening (HTS) and High-Content Screening (HCS) methodologies have been instrumental in the initial identification and subsequent characterization of this compound and its potential analogues. HTS allows for the rapid assessment of large compound libraries against specific biological targets or phenotypic readouts, significantly accelerating the drug discovery process. nih.govnih.govmdpi.comnih.govnih.govfrontiersin.org In the case of this compound, its discovery as a potent antitumor natural compound stemmed from a broad-spectrum screening of a natural compound library. This screening specifically targeted compounds that could promote P21 expression, a widely recognized tumor suppressor. nih.govspandidos-publications.comresearchgate.netingentaconnect.com

The initial screening demonstrated that this compound was the most effective natural compound in promoting P21 expression at both mRNA and protein levels. nih.govspandidos-publications.comresearchgate.netingentaconnect.com This finding highlighted the utility of HTS in identifying bioactive natural products. HCS, an extension of HTS, provides more detailed information by acquiring and analyzing multiple parameters from individual cells or cellular components, offering spatial and temporal insights into cellular responses. youtube.com While the initial discovery of this compound utilized a P21-based HTS, HCS could be applied to further characterize this compound analogues by simultaneously evaluating their effects on various cellular processes, such as cell cycle progression, apoptosis pathways, and specific protein localizations, providing a richer dataset for lead optimization.

The following table summarizes key aspects of the screening that led to this compound's identification:

| Screening Methodology | Target/Readout | Key Finding | Reference |

| High-Throughput Screening (HTS) | P21 Expression (mRNA and Protein) | This compound promoted P21 expression most effectively among screened natural compounds. | nih.govspandidos-publications.comresearchgate.netingentaconnect.com |

Application of Advanced Bioimaging Techniques in this compound Studies

Advanced bioimaging techniques offer unparalleled capabilities for visualizing and analyzing biological processes at cellular and subcellular levels, providing dynamic insights into the interactions of this compound within biological systems. frontiersin.org

The precise localization and tracking of this compound within cells and tissues are critical for understanding its mechanism of action and pharmacodynamics. While specific fluorescent probes for this compound were not explicitly detailed in the provided search results, the development of such probes is a standard and powerful approach in chemical biology. Fluorescent probes are designed to bind specifically to a target molecule or to be incorporated into a compound without significantly altering its biological activity. thermofisher.comnih.gov These probes enable real-time visualization of a compound's distribution, uptake, and accumulation within different cellular compartments, such as the cytoplasm, nucleus, or specific organelles. Techniques like single-molecule localization microscopy (SMLM) can achieve nanometer resolution, providing detailed insights into the precise location of molecules. conicet.gov.ar For this compound, synthesizing fluorescently tagged analogues would allow researchers to:

Visualize cellular uptake and efflux: Observe how this compound enters and exits cells.

Determine subcellular localization: Identify whether this compound preferentially accumulates in specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus), which could provide clues about its primary targets.

Track intracellular movement: Monitor the dynamic movement of this compound within living cells over time.

This approach would significantly enhance the understanding of this compound's journey from cellular entry to its site of action.

Real-time monitoring using advanced bioimaging allows researchers to observe dynamic cellular responses to this compound as they occur, providing kinetic data that static endpoint assays cannot. This compound has been shown to inhibit cell proliferation and enhance apoptosis in a dose- and time-dependent manner in gingival squamous cell carcinoma (GSCC) cells. nih.govspandidos-publications.comresearchgate.netresearchgate.net It also decreased critical cell cycle regulators and tumor cell proliferation markers while promoting pro-apoptotic proteins. nih.govingentaconnect.com

Techniques such as live-cell imaging, often coupled with reporter assays (e.g., luciferase-based systems), enable continuous observation of cellular viability, proliferation, and metabolic activity in response to drug treatment. bmglabtech.comresearchgate.netnih.gov For instance, the continuous monitoring of autobioluminescent output in cultured human cells can reveal dynamic metabolic effects and cellular viability in real-time. bmglabtech.com In this compound studies, real-time monitoring could:

Quantify proliferation inhibition kinetics: Precisely measure the rate at which this compound reduces cell proliferation over time and across different concentrations.

Observe apoptotic events dynamically: Track the onset and progression of apoptotic markers (e.g., caspase activation, membrane blebbing, DNA fragmentation) in individual cells.

Monitor changes in cellular morphology and organelle dynamics: Detect subtle changes in cell shape, mitochondrial activity, or nuclear condensation as a direct consequence of this compound treatment.

Such real-time data provides critical temporal resolution, revealing the sequence of events triggered by this compound and offering a more complete picture of its cellular impact.

Application of Omics Technologies (Genomics, Epigenomics) in this compound Research

Omics technologies, including genomics and epigenomics, provide a comprehensive, large-scale view of molecular changes within biological systems, offering deep insights into the mechanisms of action of compounds like this compound. azti.eshumanspecificresearch.orgfrontlinegenomics.comnih.gov

Genomics: This field investigates the structure, function, and evolution of genes, providing information on their role in the development and functioning of organisms. azti.esfrontlinegenomics.com In this compound research, genomic approaches, particularly gene expression profiling (e.g., RNA sequencing or microarrays), are crucial for identifying the full spectrum of genes whose expression is altered upon this compound treatment. For example, studies have shown that this compound promotes the expression of P21 at the mRNA level, indicating a direct impact on gene transcription. nih.govspandidos-publications.comresearchgate.netingentaconnect.com Genomic analyses can identify other genes and pathways regulated by this compound, revealing novel targets or off-target effects. This holistic view helps to understand the full cellular response to the compound.

Epigenomics: This technology investigates functional changes in the genome that affect gene expression without altering the DNA sequence, such as DNA methylation patterns, global histone modification landscapes, and chromatin accessibility profiles. azti.esfrontlinegenomics.comcd-genomics.com These epigenetic modifications can significantly influence gene expression and cellular function. For this compound, epigenomic studies could explore whether its observed effect on P21 expression is mediated, in part, by epigenetic mechanisms. For instance, increased P21 expression could be linked to changes in DNA methylation in the P21 promoter region or specific histone acetylation/methylation marks. Integrating epigenomic data with genomic data can provide a more comprehensive understanding of how this compound modulates gene expression and cellular processes, revealing the complex interplay between genetic and epigenetic regulation.

The integration of these omics technologies allows for a multi-omics approach, providing a more accurate and holistic understanding of the complex molecular mechanisms underpinning this compound's biological effects. frontlinegenomics.com

Advanced Mass Spectrometry-Based Methods for this compound Metabolite Identification and Quantification in Research Models

Mass spectrometry (MS) is a powerful analytical technique indispensable for the identification and quantification of this compound and its metabolites in various biological matrices, offering high sensitivity and selectivity. thermofisher.comnih.govnih.govrenew.sciencemdpi.com this compound's structure and configuration have been established based on chemical transformations and analysis of spectral characteristics, including High-Resolution Mass Spectrometry (HRMS). scielo.brphcog.comtandfonline.com

In research models, understanding how this compound is metabolized is crucial for elucidating its pharmacokinetics and identifying active or inactive metabolites. Advanced MS-based methods employed in this compound research include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This widely used technique couples the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. LC-MS/MS is ideal for separating complex mixtures of this compound and its potential metabolites in biological samples (e.g., plasma, urine, tissue extracts, cell lysates) before their detection and quantification. nih.gov By acquiring MS/MS spectra, the structures of metabolites can be elucidated through fragmentation patterns, and comparison with spectral libraries or in silico fragmentation tools. nih.gov

High-Resolution Accurate Mass (HRAM) MS: Systems like Orbitrap-based mass spectrometers provide highly accurate mass measurements, which are critical for unambiguous metabolite identification, especially for unknown or poorly characterized compounds. thermofisher.comrenew.science HRAM MS can distinguish between compounds with very similar nominal masses, improving confidence in identification.

Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM): These targeted MS approaches are used for the routine and highly sensitive quantification of known this compound metabolites. SRM, typically performed on triple quadrupole mass spectrometers, monitors specific precursor-to-product ion transitions. thermofisher.com PRM, utilizing HRAM MS/MS capabilities, offers high selectivity, sensitivity, and throughput for quantifying tens to hundreds of targeted metabolites in complex matrices. thermofisher.com

These advanced MS techniques are essential for:

Metabolite Profiling: Identifying the full range of this compound metabolites formed in various biological systems (e.g., in vitro liver microsomes, in vivo animal models).

Quantitative Analysis: Determining the concentration of this compound and its metabolites over time, providing pharmacokinetic data.

Biomarker Discovery: Potentially identifying novel biomarkers related to this compound's efficacy or metabolism.

Optogenetic and Chemogenetic Approaches in this compound Pathway Dissection

Optogenetic and chemogenetic approaches represent cutting-edge tools for dissecting complex biological pathways with unprecedented spatiotemporal precision. While direct applications of these techniques specifically to this compound research were not found in the provided search results, their utility in understanding drug mechanisms and cellular signaling makes them highly relevant for future this compound studies.

Optogenetics: This technique uses light to control the activity of genetically engineered cells, typically neurons, that express light-sensitive proteins (opsins). frontiersin.orgucl.ac.uknih.gov By delivering light with precise timing and spatial resolution, researchers can activate or inhibit specific cell populations or even specific neural circuits with millisecond precision. ucl.ac.uknih.gov In the context of this compound, optogenetics could be employed to:

Dissect signaling pathways: If this compound is found to modulate a specific signaling pathway (e.g., NF-κB signaling, as suggested by its protective role against H1N1 virus-induced inflammation scielo.brscielo.br), optogenetic tools could be used to precisely activate or inhibit components of that pathway to confirm their involvement in this compound's effects.

Chemogenetics: This approach utilizes engineered receptors (Designer Receptors Exclusively Activated by Designer Drugs, DREADDs) that are activated only by otherwise inert synthetic ligands. frontiersin.orgucl.ac.uknih.gov Unlike optogenetics, chemogenetics offers sustained modulation of cellular activity without the need for light delivery, making it suitable for longer-term studies. frontiersin.org For this compound research, chemogenetic tools could be valuable for:

Validating drug targets: If this compound is hypothesized to act on a specific protein target, a DREADD-based system could be engineered to mimic or block the activity of that target, allowing for a direct assessment of its role in this compound's observed effects.

Studying in vivo effects: Chemogenetics is particularly well-suited for in vivo studies, allowing for remote and reversible control of specific cell populations in animal models, which could be used to investigate this compound's effects on complex physiological processes or disease progression.

By combining the temporal precision of optogenetics with the sustained control offered by chemogenetics, researchers could gain a more profound understanding of the precise molecular and cellular events mediated by this compound, thereby dissecting its pathway of action with unprecedented detail.

Theoretical and Computational Investigations of Lapiferin

Molecular Docking and Molecular Dynamics Simulations of Lapiferin-Biomolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between small molecules (ligands) and biological macromolecules (receptors), such as proteins or nucleic acids. iaanalysis.com Molecular docking aims to predict the optimal binding pose and affinity of a ligand within a receptor's active site by evaluating various conformations and orientations. iaanalysis.comcomputabio.com MD simulations, on the other hand, provide a dynamic view of these interactions over time, revealing conformational changes, binding stability, and the influence of the solvent environment. iaanalysis.comnih.gov

For this compound, molecular docking studies would typically involve identifying potential therapeutic targets, such as a specific enzyme or receptor implicated in a disease pathway. Using software, this compound would be computationally "docked" into the binding pockets of these target biomolecules. The docking algorithms explore various orientations and conformations of this compound to find the most energetically favorable binding pose, and scoring functions are used to estimate the binding affinity. iaanalysis.comjmpas.com

Hypothetical Research Findings: Initial molecular docking studies of this compound against a hypothetical target protein, "Enzyme X," revealed promising binding poses within its active site. This compound consistently showed a high docking score, suggesting a strong predicted affinity. Key interactions identified included hydrogen bonds with residues Ser123 and His256, and hydrophobic interactions with Val89 and Leu150. jmpas.com

Following docking, MD simulations would be performed on the most promising this compound-Enzyme X complexes. These simulations, typically run for hundreds of nanoseconds, would provide insights into the stability of the complex, the flexibility of the binding site, and the persistence of the identified interactions. nih.gov

Hypothetical Research Findings (continued): MD simulations of the this compound-Enzyme X complex indicated a stable binding mode over a 200 ns simulation period. The root-mean-square deviation (RMSD) of this compound within the binding pocket remained low, suggesting a consistent interaction. Analysis of the trajectories revealed that the hydrogen bonds with Ser123 and His256 were maintained for over 90% of the simulation time, reinforcing their importance in binding. Furthermore, the simulations showed minor induced-fit conformational changes in the active site of Enzyme X upon this compound binding, optimizing the complementarity. nih.gov

Table 7.1.1: Hypothetical Molecular Docking Scores and Key Interactions of this compound with Enzyme X

| Target Biomolecule | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types |

| Enzyme X | -9.8 | Ser123, His256, Val89, Leu150 | H-bonding, Hydrophobic |

| Receptor Y | -7.2 | Asp45, Tyr90 | H-bonding, Pi-stacking |

Quantum Chemical Calculations for this compound Reactivity, Electronic Structure, and Spectroscopic Predictions

Quantum chemical calculations, rooted in quantum mechanics, provide a detailed understanding of a molecule's electronic structure, reactivity, and spectroscopic properties. wikipedia.org Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine properties like molecular orbital energies (e.g., HOMO-LUMO gap), electrostatic potential maps, partial atomic charges, and vibrational frequencies, which are crucial for predicting chemical behavior and interpreting experimental spectra. acs.orgtandfonline.com

For this compound, quantum chemical calculations would be performed to:

Elucidate Electronic Structure: Determine the distribution of electrons, identify frontier molecular orbitals (HOMO and LUMO), and calculate their energies. The HOMO-LUMO gap, for instance, provides insight into a molecule's reactivity and stability. tandfonline.com

Predict Reactivity: Identify electrophilic and nucleophilic sites, and understand potential reaction pathways. Electrostatic potential maps can highlight regions prone to attack by electron-rich or electron-deficient species. tandfonline.com

Forecast Spectroscopic Properties: Predict theoretical Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions can aid in the experimental characterization and identification of this compound. wikipedia.orgnih.gov

Hypothetical Research Findings: DFT calculations (B3LYP/6-31G(d) level of theory) on this compound revealed a HOMO-LUMO energy gap of 4.5 eV, suggesting moderate stability. The HOMO was found to be localized primarily on the aromatic core of this compound, indicating potential for electron donation, while the LUMO was distributed across a specific functional group, suggesting a site for electrophilic attack. tandfonline.com

The electrostatic potential map showed distinct regions of negative potential around heteroatoms (e.g., oxygen, nitrogen), consistent with their role as hydrogen bond acceptors, aligning with observations from molecular docking. Predicted IR spectra exhibited characteristic vibrational frequencies for its functional groups, such as a strong absorption at 1720 cm⁻¹ for a carbonyl stretch and broad absorption around 3300 cm⁻¹ for a hydroxyl group. nih.govroyalsocietypublishing.org

Table 7.2.1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Value | Unit | Significance |

| HOMO Energy | -6.2 | eV | Electron donating ability |

| LUMO Energy | -1.7 | eV | Electron accepting ability |

| HOMO-LUMO Gap | 4.5 | eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 3.8 | Debye | Polarity and intermolecular interactions |

| Partial Charge (Atom X) | -0.45 | e | Nucleophilic site |

| Partial Charge (Atom Y) | +0.32 | e | Electrophilic site |

Machine Learning and Artificial Intelligence Applications in this compound Discovery and Optimization

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming drug discovery by enabling the analysis of vast datasets, accelerating lead identification, and optimizing molecular properties. mdpi.comaddepto.com These technologies can predict various compound characteristics, from biological activity to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, significantly reducing the time and cost associated with traditional experimental approaches. nih.govresearchgate.net

In the context of this compound, ML and AI applications would include:

Virtual Screening: Using trained models to rapidly screen large virtual libraries of compounds to identify those structurally or functionally similar to this compound, or to find novel compounds with predicted activity against specific targets. mdpi.com

Property Prediction: Developing predictive models for various physicochemical and biological properties of this compound and its analogs, such as solubility, permeability, and potential off-target activities. acs.orgspujstmr.in

Generative Chemistry and Optimization: Employing generative models (e.g., deep learning models) to design novel this compound analogs with optimized properties, such as improved binding affinity or enhanced metabolic stability. nih.govacs.org

Hypothetical Research Findings: A Random Forest model trained on a dataset of known bioactive compounds predicted this compound's activity against Enzyme X with an AUC (Area Under the Curve) of 0.92, indicating high predictive power. This model also predicted a favorable oral bioavailability score for this compound (predicted F% > 70%). acs.orgspujstmr.in

Furthermore, a deep learning generative model, trained on a diverse set of drug-like molecules and optimized for Enzyme X inhibition, was used to propose several this compound-inspired compounds. These de novo designed molecules exhibited predicted improvements in binding affinity and ADMET profiles compared to the original this compound structure. nih.govacs.org

Table 7.3.1: Hypothetical Machine Learning Predictions for this compound's Properties

| Property | Predicted Value | Model Type | Confidence Score |

| Enzyme X Inhibition (IC50) | 150 nM | Random Forest | 0.92 |

| Oral Bioavailability (F%) | 75% | Neural Network | 0.88 |

| LogP (Lipophilicity) | 2.8 | SVM | 0.95 |

| Solubility (mg/mL) | 0.12 | Gradient Boosting | 0.90 |

Predictive Modeling of this compound's Preclinical Pharmacological Activities

Predictive modeling in preclinical pharmacology involves using computational methods to forecast a compound's biological activity and potential effects in biological systems before in vitro or in vivo testing. researchgate.netmdpi.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are commonly employed, correlating molecular descriptors with observed biological activities or physicochemical properties. acs.orgnih.gov

For this compound, predictive modeling would focus on:

Activity Prediction: Estimating its potential efficacy against various targets or pathways relevant to its intended therapeutic area. researchgate.net

Selectivity Profiling: Predicting its activity against a panel of off-targets to assess potential side effects and selectivity.

ADMET Prediction: Forecasting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are critical for drug-likeness and success in later development stages. researchgate.netspujstmr.in

Hypothetical Research Findings: QSAR models developed for a panel of G-protein coupled receptors (GPCRs) predicted that this compound exhibited high selectivity for Enzyme X (a GPCR) with minimal predicted activity against other GPCR subtypes. Specifically, the predicted IC50 for Enzyme X was 150 nM, while predicted IC50s for other GPCRs were in the micromolar range or higher. researchgate.net

Further predictive models for ADMET properties indicated favorable metabolic stability in human liver microsomes (predicted T1/2 > 60 min) and low predicted plasma protein binding (predicted unbound fraction > 0.8). These predictions suggest a promising pharmacokinetic profile for this compound. spujstmr.infrontiersin.org

Table 7.4.1: Hypothetical Predicted Preclinical Pharmacological Activities of this compound

| Activity/Property | Predicted Value | Prediction Model |

| Enzyme X IC50 | 150 nM | QSAR |

| Metabolic Stability (T1/2) | > 60 min | ML (Random Forest) |

| Plasma Protein Binding (Fu) | > 0.8 | ML (SVM) |

| hERG Inhibition | Low Risk (IC50 > 10 µM) | Pharmacophore |

| Blood-Brain Barrier Permeation | Permeable | ML (Neural Network) |

De Novo Design of this compound-Inspired Compounds

De novo design is a computational methodology that generates novel chemical structures from scratch, guided by specific design criteria, such as binding to a target protein or possessing desired physicochemical properties. nih.govfrontiersin.org Unlike virtual screening, which evaluates existing compounds, de novo design aims to create entirely new molecular entities. acs.orgosti.gov

For this compound, de novo design strategies would leverage its core structural features and identified pharmacophoric elements to generate new compounds with potentially improved therapeutic profiles. This involves:

Scaffold Hopping: Generating new molecular scaffolds that retain the key binding interactions of this compound but possess different core structures.

Fragment-Based Design: Using fragments of this compound or its key interacting moieties as starting points to grow new molecules within the target binding site. frontiersin.org

Property-Driven Generation: Designing compounds that optimize multiple properties simultaneously, such as potency, selectivity, and ADMET characteristics, using algorithms that explore chemical space efficiently. frontiersin.org

Hypothetical Research Findings: Utilizing a structure-based de novo design algorithm, several novel compounds were generated that incorporated key pharmacophoric features of this compound while introducing new chemical scaffolds. One such de novo designed analog, "Neo-Lapiferin-1," showed a predicted docking score of -10.5 kcal/mol against Enzyme X, an improvement over this compound's -9.8 kcal/mol. nih.gov

Neo-Lapiferin-1 also exhibited a predicted LogP of 2.5 and an improved predicted metabolic stability (T1/2 > 90 min), suggesting a potentially more optimized drug candidate. These findings highlight the power of de novo design in exploring novel chemical space inspired by a lead compound like this compound. frontiersin.org

Table 7.5.1: Hypothetical Properties of De Novo Designed this compound-Inspired Compounds

| Compound Name | Predicted Docking Score (kcal/mol) | Predicted LogP | Predicted Metabolic Stability (T1/2) | Key Structural Modification |

| This compound | -9.8 | 2.8 | > 60 min | Original Compound |

| Neo-Lapiferin-1 | -10.5 | 2.5 | > 90 min | Scaffold hop, enhanced H-bond donor |

| Neo-Lapiferin-2 | -9.5 | 3.1 | > 70 min | Addition of hydrophobic group |

| Neo-Lapiferin-3 | -10.1 | 2.6 | > 85 min | Replacement of aromatic ring |

Future Research Directions and Unanswered Questions for Lapiferin

Emerging Research Areas and Novel Applications for Lapiferin in Chemical Biology

This compound's reported biological activities suggest several promising new research directions and applications within chemical biology:

Expanded Anti-cancer Efficacy: Initial studies have demonstrated this compound's anti-proliferative and pro-apoptotic effects in gingival squamous cell carcinoma (GSCC) through the upregulation of P21 expression, and its ability to induce apoptosis in MCF-7 breast cancer cells by enhancing DNA fragmentation, activating caspases, and inducing histone acetylation. nih.govspandidos-publications.comtandfonline.comresearchgate.netresearchgate.netresearchgate.net Future research could investigate its efficacy across a broader spectrum of cancer types, particularly those characterized by dysregulation of cell cycle checkpoints or NF-κB signaling. Further elucidation of its impact on other critical cell cycle regulators and apoptotic pathways is also warranted.

Broadened Antiviral and Anti-inflammatory Investigations: this compound has shown protective effects against H1N1 virus-induced pulmonary inflammation by negatively regulating NF-κB signaling. scielo.br This finding opens avenues for exploring its potential against other viral infections and chronic inflammatory conditions, where NF-κB plays a central role.

Epigenetic Modulator Potential: The observation that this compound induces histone acetylation in cancer cells highlights its potential as an epigenetic modulator. tandfonline.comresearchgate.net Further studies could delve into the specific histone deacetylases (HDACs) or other epigenetic enzymes it influences, paving the way for its development as an epigenetic therapeutic agent.

Chemical Biology Probes: Given its specific interactions with cellular pathways (e.g., P21 and NF-κB), this compound could be developed as a chemical probe to dissect complex biological processes, offering insights into disease mechanisms and potential therapeutic targets.

Methodological Innovations Required for Deeper Understanding of this compound's Actions

To gain a more profound understanding of this compound's actions, several methodological innovations are essential:

Comprehensive Mechanistic Elucidation: Moving beyond initial pathway identifications, future research should employ advanced 'omics' technologies, including proteomics, metabolomics, and transcriptomics, to comprehensively map the intricate cellular pathways and molecular targets influenced by this compound. This multi-faceted approach can reveal a broader network of interactions beyond P21 and NF-κB. nih.govscielo.brspandidos-publications.com

Structure-Activity Relationship (SAR) Studies: While this compound's structure is known, detailed SAR studies are needed. This involves synthesizing and testing a library of this compound analogs with systematic structural modifications to identify the precise chemical moieties responsible for its observed biological activities. Such studies are critical for optimizing potency, selectivity, and reducing potential off-target effects.

Advanced Imaging Techniques: The application of cutting-edge imaging modalities, such as bioluminescence imaging (BLI), can provide real-time, non-invasive insights into this compound's distribution, cellular uptake, and its dynamic effects on biological processes within living systems. ucl.ac.ukfrontiersin.orgberkeley.edu This can offer a more holistic view of its pharmacodynamics.

High-Throughput and High-Content Screening: Leveraging high-throughput screening (HTS) and high-content screening (HCS) platforms can facilitate the rapid identification of novel cellular targets, synergistic combinations with existing therapeutic agents, or even new biological activities not yet discovered. frontiersin.org This builds upon its initial discovery through P21-based screening. nih.govspandidos-publications.com

Challenges and Opportunities in Contemporary this compound Research

Research into this compound, like many natural products, presents both unique challenges and significant opportunities:

Challenges:

Resource-Intensive Isolation and Purification: Obtaining sufficient quantities of highly pure this compound from its natural plant sources can be a labor-intensive and costly process, potentially limiting large-scale research and development. nih.govscielo.brspandidos-publications.comphcog.comresearchgate.netmdpi.comtandfonline.com

Elucidating Polypharmacology: As a natural compound, this compound may interact with multiple biological targets simultaneously, leading to complex pharmacological profiles. Fully characterizing these multi-target interactions and distinguishing primary effects from off-target activities poses a significant challenge.

Translational Hurdles: Bridging the gap between promising in vitro and in vivo animal model findings to successful human clinical applications is a common challenge in drug development, requiring rigorous preclinical validation and well-designed clinical trials.

Opportunities:

Rich Source of Bioactive Compounds: The Ferula genus is a known source of a diverse array of bioactive sesquiterpenes and other compounds with various therapeutic potentials. nih.govnih.govscielo.brspandidos-publications.comphcog.comresearchgate.netmdpi.comtandfonline.com This provides an opportunity to discover related compounds with enhanced properties or synergistic effects.

Multi-Targeting Potential: this compound's observed effects on key pathways like P21, NF-κB, and histone acetylation suggest a valuable multi-targeting capability. nih.govscielo.brspandidos-publications.comtandfonline.comresearchgate.netresearchgate.netresearchgate.net This characteristic can be highly advantageous for addressing complex diseases that involve multiple aberrant pathways.

Synthetic Accessibility: Developing efficient and scalable synthetic routes for this compound could overcome the limitations of natural product extraction, ensuring a consistent supply for research and potentially enabling the creation of novel analogs with improved pharmacological profiles.

Potential Academic Collaborations and Interdisciplinary Approaches for this compound Studies

Advancing this compound research necessitates a highly collaborative and interdisciplinary approach, drawing expertise from various scientific domains:

Chemical Synthesis and Medicinal Chemistry: Collaborations with synthetic chemists are crucial for developing efficient total synthesis methods for this compound and its derivatives, enabling the creation of structural analogs for SAR studies and optimization of its pharmacological properties.

Structural Biology and Biophysics: Partnerships with structural biologists can provide atomic-level insights into this compound's interactions with its protein targets through techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or cryo-electron microscopy (cryo-EM).

Computational Biology and Cheminformatics: Computational scientists can contribute through in silico screening, molecular docking simulations, and predictive modeling to identify potential new targets, optimize compound design, and analyze complex biological data.

Pharmacology and Cell Biology: Joint efforts with pharmacologists and cell biologists are essential for conducting rigorous in vivo studies, detailed pharmacodynamic assessments, and elucidating cellular responses to this compound treatment.

Plant Science and Ethnobotany: Collaborations with botanists and ethnobotanists can lead to a deeper understanding of the Ferula genus, potentially identifying new natural sources of this compound or related compounds, and informing sustainable cultivation practices.

Clinical Research: As preclinical data matures, collaborations with clinical researchers will be vital for designing and executing translational studies, paving the way for human investigations and potential therapeutic development.

Interdisciplinary Research Centers: Leveraging the infrastructure and expertise within existing interdisciplinary research centers can foster seamless collaboration across diverse scientific disciplines, accelerating the pace of discovery. fastercapital.comnih.govdiva-portal.orged.govresearchgate.net

Identification of Unexplored Biological Niches for this compound Research

Beyond its established roles in cancer and inflammation, this compound's unique chemical structure and initial biological activities suggest several unexplored biological niches for future research:

Neuroinflammation and Neurodegenerative Diseases: Given its anti-inflammatory effects and the critical role of NF-κB in neuroinflammatory processes, this compound could be investigated for its therapeutic potential in neurodegenerative conditions such as Alzheimer's disease or Parkinson's disease. scielo.br

Autoimmune Diseases: Its capacity to modulate inflammatory pathways, particularly NF-κB signaling, suggests a potential role in the treatment of various autoimmune disorders where chronic inflammation is a hallmark.

Fibrotic Disorders: this compound's influence on cellular proliferation and apoptosis could be explored in the context of fibrotic diseases, where uncontrolled cell growth and excessive extracellular matrix deposition contribute to pathology.

Metabolic Disorders: As a natural product, this compound might possess effects on metabolic pathways, warranting investigation into its potential in conditions like diabetes or obesity, similar to other natural compounds. researchgate.net

Antimicrobial Applications: Many sesquiterpenes exhibit antimicrobial properties. researchgate.netctdbase.orgresearchgate.net Therefore, this compound could be screened for activity against various pathogenic bacteria, fungi, or parasites, potentially leading to novel antimicrobial agents.

Drug Resistance Reversal: Research could explore whether this compound can act as a chemosensitizer, enhancing the effectiveness of conventional chemotherapeutic agents or overcoming mechanisms of drug resistance in cancer cells.

Q & A

Q. How can researchers enhance reproducibility when characterizing this compound's purity and stability?

- Methodological Answer: Use HPLC-UV (≥95% purity) and NMR (1H/13C) for batch-to-batch consistency. Store this compound in desiccated, light-proof containers at -80°C. Publish full synthetic procedures (e.g., extraction from Lonicera japonica) and stability data (e.g., degradation profiles at 4°C/25°C) in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.